molecular formula C9H11BrO B1266618 3-Methoxyphenethyl bromide CAS No. 2146-61-4

3-Methoxyphenethyl bromide

Cat. No.: B1266618
CAS No.: 2146-61-4
M. Wt: 215.09 g/mol
InChI Key: LQDHVNHVHAYANB-UHFFFAOYSA-N
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Description

3-Methoxyphenethyl bromide: is an organic compound with the molecular formula C9H11BrO 3-Methoxy-1-(2-bromoethyl)benzene . This compound is characterized by a bromine atom attached to an ethyl group, which is further connected to a methoxy-substituted benzene ring. It is commonly used in organic synthesis and has various applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions: 3-Methoxyphenethyl bromide can be synthesized through the bromination of 3-methoxyphenethyl alcohol. The process involves the following steps:

    Dissolution: Dissolve 3-methoxyphenethyl alcohol in an organic solvent such as dichloromethane.

    Addition of Brominating Agent: Slowly add phosphorus tribromide to the solution while maintaining a low temperature to control the reaction rate.

    Reaction: Allow the reaction to proceed at room temperature until completion.

    Workup: Quench the reaction with water and extract the organic layer.

    Purification: Purify the product by distillation or recrystallization to obtain this compound with high purity.

Industrial Production Methods: In an industrial setting, the production of this compound follows similar principles but on a larger scale. The process involves:

    Large-Scale Reactors: Utilizing large-scale reactors to handle the increased volume of reactants.

    Automated Systems: Employing automated systems for precise control of reaction conditions.

    Continuous Flow Processes: Implementing continuous flow processes to enhance efficiency and yield.

    Purification Techniques: Using advanced purification techniques such as column chromatography and crystallization to ensure high purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 3-Methoxyphenethyl bromide undergoes various chemical reactions, including:

    Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, and alkoxides.

    Elimination Reactions: Under basic conditions, the compound can undergo elimination to form alkenes.

    Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

Common Reagents and Conditions:

    Nucleophilic Substitution: Sodium azide, potassium thiolate, or sodium alkoxide in polar aprotic solvents like dimethyl sulfoxide.

    Elimination Reactions: Strong bases such as potassium tert-butoxide in solvents like dimethyl sulfoxide.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide in acidic or basic conditions.

Major Products Formed:

    Nucleophilic Substitution: Formation of substituted phenethyl derivatives.

    Elimination Reactions: Formation of styrene derivatives.

    Oxidation: Formation of 3-methoxybenzaldehyde or 3-methoxybenzoic acid.

Scientific Research Applications

3-Methoxyphenethyl bromide has several applications in scientific research:

    Organic Synthesis: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Medicinal Chemistry: Employed in the development of novel therapeutic agents due to its ability to undergo diverse chemical transformations.

    Biological Studies: Utilized in the study of enzyme mechanisms and receptor-ligand interactions.

    Material Science: Applied in the synthesis of polymers and advanced materials with specific properties.

Mechanism of Action

The mechanism of action of 3-methoxyphenethyl bromide involves its reactivity as an electrophile due to the presence of the bromine atom. The compound can undergo nucleophilic substitution reactions, where nucleophiles attack the carbon atom bonded to the bromine, leading to the formation of new chemical bonds. The methoxy group on the benzene ring can also participate in various reactions, influencing the overall reactivity and stability of the compound.

Comparison with Similar Compounds

    2-Methoxyphenethyl bromide: Similar structure but with the methoxy group at the ortho position.

    4-Methoxyphenethyl bromide: Similar structure but with the methoxy group at the para position.

    3-Methylphenethyl bromide: Similar structure but with a methyl group instead of a methoxy group.

Comparison:

    Reactivity: The position of the methoxy group significantly influences the reactivity of the compound. For example, 3-methoxyphenethyl bromide has different electronic effects compared to its ortho and para counterparts.

    Applications: While all these compounds are used in organic synthesis, their specific applications may vary based on their reactivity and the nature of the substituents.

    Uniqueness: this compound is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity compared to other similar compounds.

Properties

IUPAC Name

1-(2-bromoethyl)-3-methoxybenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11BrO/c1-11-9-4-2-3-8(7-9)5-6-10/h2-4,7H,5-6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LQDHVNHVHAYANB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)CCBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11BrO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40175741
Record name 1-Bromo-2-(3-methoxyphenyl)ethane
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Molecular Weight

215.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2146-61-4
Record name 1-Bromo-2-(3-methoxyphenyl)ethane
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002146614
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-Bromo-2-(3-methoxyphenyl)ethane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40175741
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-Methoxyphenethyl bromide
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Synthesis routes and methods

Procedure details

To a cold solution of 3-methoxyphenethyl alcohol (7.55 g, 50 mmol) in 20 ml of dry (sieves) methylene chloride, a solution of phosphorus tribromide (7 g, 26 mmol) in 20 ml of methylene chloride was slowly added under nitrogen. The reaction mixture was permitted to warm to ambient temperature overnight. The reaction was then quenched in ice/water slowly and the resulting solution neutralized with 5N NaOH and then extracted with methylene chloride. The combined extracts were washed with water and brine, dried with anhydrous magnesium sulfate and concentrated to give 7.3 g of 3-methoxyphenethyl bromide. A solution of this bromide (7.3 g) in 10 ml of dry tetrahydrofuran (THF) was slowly added to a flask containing magnesium chips (1.03 g) and a small crystal of iodine in 30 ml of THF. The reaction mixture was then heated to reflux for 1 hour. To this mixture which was cooled with ice, a solution of dry acetone (2.2 g) in 10 ml of dry THF was added and the reaction mixture stirred at ambient temperature overnight. The mixture was quenched (0° C.) with a cold solution of NH4Cl followed by 1N HCl. The mixture was extracted with ethyl acetate and dried with anhydrous magnesium sulfate. Concentration and chromatography on silica gel (10-30% ethyl acetate in hexanes) afforded 2.31 g of carbinol. This carbinol (2.3 g) in 4 ml of glacial acetic acid was slowly added to a solution of KCN (2.36 g) and H2SO4 (3.63 g) in 15 ml of acetic acid. The reaction mixture was then stirred at 90° C. (bath temperature) overnight under nitrogen. Additional KCN (3.28 g), H2SO4 (8 ml in 24 ml of acetic acid) and acetic acid (18 ml) were added and the reaction mixture heated overnight. The reaction was quenched by pouring the reaction mixture into ice/water and adjusting the pH of the solution to neutrality with 5N NaOH. The solution was repeatedly extracted with ethyl acetate and the combined extracts backwashed with water and brine and then dried with anhydrous sodium sulfate. Concentration afforded 1.64 g of formamide which was hydrolyzed to the amine in 6N HCl (40 ml) at reflux for 3 hours. The reaction mixture was partially concentrated, diluted with water and the pH of the solution adjusted with 5N NaOH to 12. The solution was extracted with ethyl acetate and the combined extracts backwashed with brine and dried with anhydrous sodium sulfate. Concentration gave 1.2 g of the titled amine.
Quantity
7.55 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
7 g
Type
reactant
Reaction Step Two
Quantity
20 mL
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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